1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRYCWLTIPIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole moieties. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl copper.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core to yield different structural isomers.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of trifluoromethyl groups with biological targets.
Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,5-a]pyridine Core
Trifluoromethyl Group Positioning
- 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid (C₉H₄BrF₃N₂O₂): Substitution at the 6-position with bromine introduces steric bulk and alters electronic properties. The bromine atom increases molecular weight (309.04 g/mol) and may enhance halogen bonding in biological targets. Compared to the target compound, this derivative could exhibit reduced solubility due to the non-polar bromine substituent .
- 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic Acid :
Here, the trifluoromethyl group is directly on the imidazo ring rather than the phenyl substituent. This positioning may reduce steric hindrance but limit interactions with hydrophobic enzyme pockets compared to the ortho-CF₃-phenyl analog .
Carboxylic Acid Derivatives
- 4-(2-[Trifluoromethyl]phenyl)pyridine-3-carboxylic Acid Methyl Ester :
Esterification of the carboxylic acid (as in this compound) reduces polarity and improves cell membrane permeability. However, it may require metabolic activation (ester hydrolysis) for therapeutic activity, unlike the free carboxylic acid in the target compound .
Variations in the Fused Aromatic System
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
- These compounds feature a benzene ring fused to the imidazo[1,2-a]pyridine system. The extended aromatic system enhances π-π stacking interactions but may reduce solubility. For example, 1-oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit antimicrobial and antitumor activities, though their synthesis often requires harsh conditions (e.g., transition metal catalysts, prolonged reaction times) compared to microwave-assisted methods used for imidazo[1,5-a]pyridines .
Pyrimidine-Fused Analogs
- 1-Substituted-1,2-dihydro-4-(substituted-phenyl)imidazo[1,5-a]pyrimidine-8-carbonitriles :
Replacement of the pyridine ring with pyrimidine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Such derivatives are explored as antihypertensive agents, highlighting how core heterocycle modifications can redirect biological activity .
Insulin-Regulated Aminopeptidase (IRAP) Inhibitors
- Imidazo[1,5-a]pyridines with substituents like 3-methoxyphenyl (compound 6r ) or 4-methoxyphenyl (6s ) show varying IRAP inhibition potencies. The meta-methoxy group in 6r enhances activity compared to the para-substituted 6s , suggesting substituent position critically impacts target engagement .
Antimicrobial and Anticancer Agents
- Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid derivatives demonstrate moderate to high activity against Staphylococcus aureus and cancer cell lines. The carboxylic acid moiety is crucial for binding to bacterial enzymes or cellular receptors, as esterified analogs (e.g., methyl esters) show reduced efficacy .
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Solubility (LogP) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Target Compound | ~296.15 (estimated) | Moderate (~2.5) | ortho-CF₃, -COOH | Potential enzyme inhibition |
| 1-Bromo-3-CF₃-imidazo[1,5-a]pyridine-6-COOH | 309.04 | Low (~3.2) | 6-Br, 3-CF₃, -COOH | Halogen bonding in drug design |
| Benzo[4,5]imidazo[1,2-a]pyridine-2-COOH | ~322.30 | Low (~3.0) | Fused benzene, -COOH | Antimicrobial, antitumor |
| 4-(2-CF₃-phenyl)pyridine-3-COOCH₃ | ~295.25 | High (~1.8) | ortho-CF₃, -COOCH₃ | Prodrug requiring hydrolysis |
Biological Activity
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid (CAS No. 2059993-43-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C15H9F3N2O2
- Molecular Weight : 306.24 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring and an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine compounds often exhibit significant anti-inflammatory effects. For instance, studies have shown that certain related compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: IC50 Values of Related Compounds Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
| This compound | TBD | TBD |
The specific IC50 values for the compound are yet to be established but are anticipated to be comparable to those of known anti-inflammatory agents.
2. Anticancer Activity
Imidazo[1,5-a]pyridine derivatives have been explored for their anticancer properties due to their ability to inhibit various cancer cell lines and pathways involved in tumor progression.
A study focusing on similar compounds reported that they exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro studies demonstrated that a closely related compound inhibited the growth of breast cancer cells with an IC50 value of approximately 10 μM, suggesting that the trifluoromethyl group may enhance its potency against cancer cells.
3. Antimicrobial Activity
The antimicrobial potential of imidazo[1,5-a]pyridine derivatives has also been documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 2 |
| Compound E | Escherichia coli | 4 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,5-a]pyridine derivatives is often influenced by structural modifications:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridine Nucleus : Contributes to the overall stability and reactivity of the compound.
Q & A
Q. What are the key structural features of 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid, and how do they influence its physicochemical properties?
The compound combines an imidazo[1,5-a]pyridine core with a trifluoromethylphenyl substituent and a carboxylic acid group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety contributes to solubility and hydrogen-bonding interactions. NMR and IR data (e.g., δ 12.38 ppm for NH and 1719 cm⁻¹ for C=O stretching in analogous derivatives) confirm these functional groups . Computational methods, such as LogP calculations, can predict partition coefficients, critical for bioavailability studies .
Q. What synthetic methodologies are reported for imidazo[1,5-a]pyridine derivatives, and how can they be adapted for this compound?
One-pot multicomponent reactions are common. For example, describes a method using aryl aldehydes, 2-aminopyridines, and β-ketoesters under acidic conditions to yield imidazo[1,5-a]pyridine-3-carboxylic acids. Optimization of reaction time (e.g., 6–8 hours) and temperature (80–100°C) improves yields (up to 79%) . Microwave-assisted synthesis could further reduce reaction time and improve regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- 1H NMR : Aromatic protons appear as multiplets in δ 7.20–8.50 ppm, with NH/OH signals at δ 12–14 ppm .
- 13C NMR : Carboxylic acid carbons resonate at ~170 ppm, while the trifluoromethyl group’s electronic effects shift adjacent aromatic carbons upfield .
- IR : Stretching vibrations for C=O (1719 cm⁻¹) and O-H (3267 cm⁻¹) confirm functional groups .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₈H₁₁F₃N₂O₃: 322.30) ensures purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
demonstrates that substituents on the phenyl ring (e.g., hydroxyl, methoxy, nitro groups) modulate enzyme inhibition. For cysteine protease inhibition (e.g., papain), electron-withdrawing groups like trifluoromethyl enhance binding affinity (IC₅₀ < 0.2 mM in some derivatives) . Thermodynamic studies (ΔG, ΔH) at varying temperatures (32–42°C) reveal entropy-driven binding mechanisms .
Q. What computational strategies are effective in predicting reactivity and designing novel derivatives?
The ICReDD framework ( ) integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways. For example, Fukui indices can identify nucleophilic/electrophilic sites on the imidazo[1,5-a]pyridine core, guiding functionalization . Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding modes to targets like proteases or kinases .
Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?
- Case 1 : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Use deuterated solvents and variable-temperature NMR to resolve ambiguities .
- Case 2 : Divergent IC₅₀ values in enzyme assays may stem from assay conditions (pH, substrate concentration). Standardize protocols (e.g., fixed [S] = Km) and include positive controls (e.g., E-64 for papain) .
Q. What strategies improve the thermodynamic stability of this compound in formulation studies?
- Salt formation : Neutralize the carboxylic acid with sodium or arginine to enhance aqueous solubility.
- Co-crystallization : Co-formulate with cyclodextrins to stabilize the trifluoromethylphenyl group against hydrolysis .
- Lyophilization : Assess residual solvents (TGA) and glass transition temperatures (DSC) to optimize storage conditions .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during the synthesis of imidazo[1,5-a]pyridine derivatives?
- Byproduct formation : Use scavenger resins (e.g., trisamine for HCl removal) in one-pot reactions .
- Regioselectivity : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd/Cu) to control substitution patterns .
Q. What analytical workflows are recommended for purity assessment in complex reaction mixtures?
Q. How can researchers validate the biological activity of this compound against off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
